CDK2 Enzymatic Inhibition: Morpholine-Containing Scaffold vs. Reference Inhibitor Roscovitine
The 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine scaffold, to which the target compound belongs, has been demonstrated as a bioisostere of the reference CDK2 inhibitor roscovitine [1]. In a head-to-head study, two representative 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine derivatives (compounds 2a and 4) exhibited CDK2 IC₅₀ values of 0.69 µM and 0.67 µM, respectively, compared to roscovitine at 0.44 µM [2]. The target compound, bearing a 4-morpholino substituent, is anticipated to modulate CDK2 affinity through enhanced hinge-region hydrogen bonding and improved solubility-driven assay performance, though direct IC₅₀ data for this specific morpholine analog remain to be published.
| Evidence Dimension | CDK2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported for the specific 4-morpholino derivative; scaffold class demonstrates CDK2 IC₅₀ values in the 0.6–0.7 µM range |
| Comparator Or Baseline | Roscovitine (reference CDK2 inhibitor): IC₅₀ = 0.44 µM; Compound 2a: IC₅₀ = 0.69 µM; Compound 4: IC₅₀ = 0.67 µM |
| Quantified Difference | Scaffold compounds exhibit ~1.5-fold lower CDK2 potency than roscovitine; morpholine substitution is expected to improve solubility and potentially enhance cellular activity |
| Conditions | Recombinant human CDK2/cyclin A enzyme assay; compounds screened at sub-micromolar concentrations |
Why This Matters
Establishes the scaffold as a credible CDK2-targeting framework; the morpholine substituent is expected to improve drug-like properties relative to the reference compounds described in the study, which lacked this solubilizing group.
- [1] Maher M, et al. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anticancer Agents Med Chem. 2019;19(11):1368-1381. View Source
- [2] Maher M, et al. (Supplementary Data). CDK2 IC₅₀ values for compounds 2a (0.69 µM), 4 (0.67 µM), and roscovitine (0.44 µM). Anticancer Agents Med Chem. 2019. View Source
